molecular formula C8H6BrNO B1373107 3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one CAS No. 1336955-89-5

3-Bromo-5H-cyclopenta[B]pyridin-7(6H)-one

Cat. No. B1373107
Key on ui cas rn: 1336955-89-5
M. Wt: 212.04 g/mol
InChI Key: TWEMEGANYJCTRY-UHFFFAOYSA-N
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Patent
US09085576B2

Procedure details

A solution of (E)-7-benzylidene-3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridine (1.61 g, 5.63 mmol) in MeOH (75 mL) and DCM (75 mL) was cooled to −78° C. and a stream of ozone in oxygen was bubbled through the solution for 10 min until the solution turned light blue. Oxygen was pass through the solution for 10 min until the solution turned colorless. Triphenylphosphine (3.63 g, 13.8 mmol) was added and the reaction mixture was allowed to warm to room temperature. The reaction mixture was stirred at room temperature for 1.5 h and then concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel (80 g, 30% to 70% EtOAc in heptane) to give 3-bromo-5H-cyclopenta[b]pyridin-7(6H)-one (1.14 g, 5.38 mmol, 96% yield) as a yellow solid. MS m/z=211.9 [M+H]+. Calculated for C8H6BrNO 211.0.
Quantity
1.61 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
3.63 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C(=[C:8]1/[CH2:9][CH2:10][C:11]2[C:12]/1=[N:13][CH:14]=[C:15]([Br:17])[CH:16]=2)/C1C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C[OH:38]>C(Cl)Cl>[Br:17][C:15]1[CH:16]=[C:11]2[CH2:10][CH2:9][C:8](=[O:38])[C:12]2=[N:13][CH:14]=1

Inputs

Step One
Name
Quantity
1.61 g
Type
reactant
Smiles
C(/C1=CC=CC=C1)=C\1/CCC=2C1=NC=C(C2)Br
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
75 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
3.63 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
a stream of ozone in oxygen was bubbled through the solution for 10 min until the solution
Duration
10 min
CUSTOM
Type
CUSTOM
Details
for 10 min
Duration
10 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography on silica gel (80 g, 30% to 70% EtOAc in heptane)

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
BrC=1C=C2C(=NC1)C(CC2)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 5.38 mmol
AMOUNT: MASS 1.14 g
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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